Phosphoric acid, ethyl ester, potassium salt
Description
Properties
CAS No. |
97489-53-7 |
|---|---|
Molecular Formula |
C2H5K2O4P |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
dipotassium;ethyl phosphate |
InChI |
InChI=1S/C2H7O4P.2K/c1-2-6-7(3,4)5;;/h2H2,1H3,(H2,3,4,5);;/q;2*+1/p-2 |
InChI Key |
HEUAXSYUYZUAJZ-UHFFFAOYSA-L |
Canonical SMILES |
CCOP(=O)([O-])[O-].[K+].[K+] |
Related CAS |
1623-14-9 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, ethyl ester, potassium salt can be synthesized through the esterification of phosphoric acid with ethanol, followed by neutralization with potassium hydroxide. The reaction typically involves the following steps:
Esterification: Phosphoric acid reacts with ethanol in the presence of a catalyst such as sulfuric acid to form ethyl phosphate. [ \text{H}_3\text{PO}_4 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_2\text{H}_5\text{PO}_4 + \text{H}_2\text{O} ]
Neutralization: The ethyl phosphate is then neutralized with potassium hydroxide to form the potassium salt. [ \text{C}_2\text{H}_5\text{PO}_4 + \text{KOH} \rightarrow \text{C}_2\text{H}_5\text{KPO}_4 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and efficient separation techniques are common practices to enhance the production efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under various conditions, a reaction critical to its behavior in aqueous environments:
Mechanism
Hydrolysis proceeds via nucleophilic attack at the phosphorus atom (SN2P mechanism), where water or hydroxide ions cleave the P-O bond . This mechanism is common in phosphate esters and is influenced by pH:
-
Acidic conditions : The reaction occurs slowly, with protonation stabilizing intermediates.
-
Basic conditions : Hydroxide ions facilitate faster hydrolysis via the SN2P pathway .
Products
Hydrolysis yields ethanol and phosphate ions (PO₄³⁻):
This reaction is reversible under certain conditions .
Kinetic Dependence on pH
The rate of hydrolysis correlates with pH due to the influence of deprotonation states:
-
Monoanionic species (e.g., ) exhibit higher reactivity, as electron-withdrawing groups stabilize transition states .
-
Aryl or acyl phosphate esters hydrolyze faster than alkyl analogs due to resonance stabilization of intermediates .
Biological Interactions
In physiological systems, phosphate esters like this compound are metabolically hydrolyzed:
-
In vivo hydrolysis : The ester bond is cleaved enzymatically or chemically, releasing phosphate and ethanol .
-
Toxicology : Studies on similar alkyl phosphates (e.g., 2-ethylhexyl phosphate) show complete hydrolysis to phosphate and alcohol in mammals, with no accumulation in tissues .
Comparison of Reaction Conditions
Neutralization and Stability
While not explicitly detailed in the provided sources, phosphate ester salts generally react with acids to regenerate the free ester:
This reaction is inferred from general phosphate ester chemistry and the synthesis methods described in patents .
Research Findings
-
Kinetic Studies : The hydrolysis rate of phosphate esters varies by orders of magnitude depending on substituents and pH .
-
Biocompatibility : Alkyl phosphate salts are generally non-toxic, with LD₅₀ values exceeding 2 g/kg in acute toxicity studies .
-
Industrial Applications : The compound’s stability in aqueous systems makes it suitable for use in food additives and surfactants .
Scientific Research Applications
Chemistry
Phosphoric acid, ethyl ester, potassium salt serves as a reagent in organic synthesis and acts as a catalyst in various chemical reactions. Its ability to undergo hydrolysis and substitution reactions makes it valuable in the synthesis of other compounds. For instance:
- Hydrolysis: The ester bond can be hydrolyzed to yield phosphoric acid and ethanol.
- Substitution: The compound can participate in nucleophilic substitution reactions to form new esters or substituted products.
Biology
In biochemical studies, this compound is employed to investigate phosphorylation processes. Its role as a phosphate donor is crucial in various enzymatic reactions, contributing to cellular signaling pathways and energy transfer mechanisms.
Medicine
This compound has been explored for its potential use in drug delivery systems. It functions as a buffering agent in pharmaceutical formulations, stabilizing active ingredients and enhancing the efficacy of medications over time. Case studies indicate its effectiveness in:
- Pharmaceutical Formulations: Used as a component to maintain pH stability and improve solubility of drugs.
Industry
This compound finds extensive applications in various industrial processes:
- Detergents and Surfactants: It acts as an emulsifier and stabilizer in cleaning products, enhancing their effectiveness by improving wetting properties and moisture retention .
- Corrosion Inhibitors: Utilized in metal finishing and maintenance chemicals due to its ability to inhibit corrosion in aqueous environments .
- Food Industry: Employed as an emulsifier and stabilizer in processed foods, improving texture and shelf-life by preventing separation.
Case Study 1: Food Industry Application
A study demonstrated that the incorporation of phosphoric acid esters improved the texture and shelf-life of processed foods. The compound enhanced moisture retention, preventing separation during storage.
Case Study 2: Pharmaceutical Formulations
Research has shown that this compound acts as a buffering agent in pharmaceutical products. This role is critical for stabilizing active ingredients, ensuring their effectiveness over time.
Mechanism of Action
The mechanism of action of phosphoric acid, ethyl ester, potassium salt involves its ability to donate phosphate groups in biochemical reactions. It acts as a phosphorylating agent, transferring phosphate groups to target molecules, which can alter their activity and function. This compound is involved in various metabolic pathways, including energy production and signal transduction.
Comparison with Similar Compounds
Key Properties :
- Function : Acts as a surfactant, emulsifier, or corrosion inhibitor in industrial and cosmetic formulations .
Phosphoric acid esters and their potassium salts vary significantly based on alkyl chain length, solubility, and applications. Below is a detailed comparison:
Structural and Functional Differences
Phosphoric Acid, Ethyl Ester, Potassium Salt
- Alkyl Chain : Ethyl (C₂) group.
- Solubility : High water solubility due to short alkyl chain and polar phosphate group.
- Applications : Used in niche industrial processes (e.g., metal treatment, specialty surfactants) .
Potassium Octyl Hydrogen Phosphate (CAS 41989-08-6)
- Molecular Formula : C₈H₁₈KO₄P (from ).
- Alkyl Chain : Octyl (C₈) group.
- Solubility : Moderate solubility; balances hydrophilic (phosphate) and hydrophobic (octyl) properties.
- Applications : Intermediate-chain surfactants in detergents and agrochemicals .
Potassium Cetyl Phosphate (CAS 90506-45-9)
- Alkyl Chain : Cetyl (C₁₆) group.
- Solubility : Low water solubility; requires emulsification for cosmetic use.
- Applications : Primary use in cosmetics (e.g., creams, lotions) as a stabilizing agent .
Potassium C9-15 Alkyl Phosphate (CAS 190454-07-0)
- Alkyl Chain : Mixed C9–C15 chains.
- Solubility : Tunable based on chain length; used in formulations requiring adjustable hydrophobicity.
- Applications : Versatile emulsifier in personal care products and industrial lubricants .
Comparative Data Table
Research Findings and Performance
- Hydrolysis Stability : Shorter alkyl chains (e.g., ethyl) hydrolyze faster to phosphoric acid under acidic or alkaline conditions compared to longer chains (e.g., cetyl) .

- Surfactant Efficiency : Longer alkyl chains (C9–C16) provide better emulsification in oil-water systems, while ethyl derivatives are more suited for aqueous formulations .
- Toxicity : Ethyl esters may exhibit higher acute toxicity due to faster bioavailability, whereas longer-chain derivatives persist in environments, raising chronic exposure concerns .
Biological Activity
Phosphoric acid, ethyl ester, potassium salt, commonly known as dipotassium ethyl phosphate, is a chemical compound with various biological activities. This article provides a comprehensive overview of its biological roles, safety assessments, and applications based on diverse research findings.
- Molecular Formula : CHKOP
- Molecular Weight : Approximately 202.23 g/mol
- Appearance : White crystalline solid, soluble in water
This compound is characterized by its phosphate ester structure, which incorporates potassium ions. It serves as a nutrient source and stabilizing agent in various formulations.
Nutritional Role
This compound plays a vital role in cellular functions and metabolism due to its content of potassium and phosphate. Potassium is essential for numerous physiological processes, including:
- Regulation of osmotic pressure
- Nerve impulse transmission
- Muscle contraction
Phosphate is crucial for energy transfer within cells, primarily through ATP (adenosine triphosphate) synthesis.
Buffering Agent
This compound acts as a buffering agent in biological systems, helping to maintain pH levels. Its buffering capacity is particularly beneficial in food applications and pharmaceuticals where pH stability is critical.
Safety and Toxicological Studies
Various studies have assessed the safety of phosphoric acid esters, including the potassium salt. Key findings include:
- Acute Toxicity : The oral LD50 in rats was found to be greater than 2 g/kg for various alkyl phosphates, indicating relatively low toxicity .
- Repeated Dose Toxicity : In 14-day studies, potassium lauryl phosphate exhibited a no-observable adverse effect level (NOAEL) of 600 mg/kg bw/day for both genders .
- Metabolism : Research using P31-nuclear magnetic resonance (NMR) spectroscopy showed that phosphoric acid esters are efficiently absorbed and metabolized by the body without accumulation .
Applications
This compound has diverse applications across various fields:
- Food Industry : Used as an acidity regulator and nutrient source.
- Agriculture : Serves as a fertilizer component providing essential nutrients.
- Pharmaceuticals : Utilized in formulations requiring pH stabilization.
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of this compound compared to other related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Phosphoric acid, sodium salt | NaPO | Commonly used as a food additive |
| Phosphoric acid, butyl ester | CHOP | Used in industrial applications |
| Phosphoric acid, monoethyl ester | CHOP | Primarily used in food applications |
Case Studies and Research Findings
- Nutritional Studies : Research indicates that phosphoric acid esters can enhance nutrient uptake in plants when used as fertilizers. They are absorbed and converted into bioavailable forms over time .
- Toxicological Assessments : A safety assessment conducted on alkyl phosphates concluded that these compounds are safe for use in cosmetics and food products when used according to current practices .
- Metabolic Pathway Analysis : Studies have shown that phosphoric acid esters undergo hydrolysis to release phosphate ions efficiently utilized by cells .
Q & A
Q. What established synthetic routes are used to prepare phosphoric acid ethyl ester potassium salt, and what reaction conditions are critical for yield optimization?
Phosphoric acid ethyl ester potassium salt is synthesized via esterification of phosphoric acid with ethanol, followed by neutralization with potassium hydroxide. Key steps include:
- Esterification : Reacting phosphoric acid with ethanol in the presence of a catalyst (e.g., trimethylamine) at 0°C to form the monoethyl ester .
- Neutralization : Adding potassium hydroxide to the esterified product to obtain the potassium salt. Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of ethanol to phosphoric acid), controlled temperature (<50°C to prevent decomposition), and inert atmospheres to avoid side reactions .
Q. How is the structural integrity of phosphoric acid ethyl ester potassium salt confirmed in experimental settings?
Researchers use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : P NMR identifies phosphorus-containing groups, while H NMR confirms ethyl group integration .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., m/z 398.6 for CHKOP) .
- Elemental Analysis : Validates potassium content via flame photometry or inductively coupled plasma (ICP) .
Q. What are the primary research applications of phosphoric acid ethyl ester potassium salt in biochemistry and materials science?
- Biochemistry : Acts as a model compound for studying phosphate ester hydrolysis, a key process in ATP and DNA metabolism .
- Materials Science : Investigated as a flame-retardant additive or electrolyte component in lithium-ion batteries due to its thermal stability and ionic conductivity .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported solubility and stability data for phosphoric acid ethyl ester potassium salt?
Discrepancies often arise from variations in experimental conditions (e.g., solvent polarity, temperature). Methodological approaches include:
Q. What strategies are employed to mitigate side reactions during the synthesis of phosphoric acid ethyl ester potassium salt?
Common challenges include di- or tri-ester formation and potassium salt hydrolysis. Solutions involve:
- Stepwise Esterification : Sequential addition of ethanol to phosphoric acid to favor monoester formation .
- Protective Atmospheres : Using nitrogen or argon to prevent oxidation or moisture ingress during neutralization .
- pH Monitoring : Maintaining neutralization at pH 7–8 to avoid alkaline degradation .
Q. How is phosphoric acid ethyl ester potassium salt utilized in lithium-ion battery research, and what performance metrics are evaluated?
As a potential electrolyte additive, its flame-retardant properties and ionic conductivity are tested via:
- Electrochemical Stability : Cyclic voltammetry to assess redox behavior within battery voltage ranges .
- Thermal Safety : Differential scanning calorimetry (DSC) to measure exothermic decomposition thresholds .
- Ionic Conductivity : Electrochemical impedance spectroscopy (EIS) to evaluate ion transport efficiency .
Q. What analytical challenges arise in detecting trace impurities or degradation products of phosphoric acid ethyl ester potassium salt?
Impurities (e.g., residual ethanol, diethyl phosphate) often occur at concentrations below detection limits. Researchers address this by:
- Hyphenated Techniques : Coupling gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry for enhanced sensitivity .
- Isotopic Labeling : Using O-labeled compounds to track hydrolysis pathways .
Safety and Handling
Q. What safety protocols are essential when handling phosphoric acid ethyl ester potassium salt in laboratory settings?
Key precautions include:
- Personal Protective Equipment (PPE) : NIOSH-approved respirators, nitrile gloves, and chemical goggles to prevent inhalation or dermal contact .
- Ventilation : Use fume hoods to avoid vapor accumulation, as esters may release toxic fumes upon decomposition .
- Storage : Keep in airtight containers under dry, inert conditions to prevent hygroscopic degradation .
Data Interpretation and Reproducibility
Q. How can researchers ensure reproducibility in studies involving phosphoric acid ethyl ester potassium salt?
Best practices include:
- Detailed Reaction Logs : Documenting exact molar ratios, catalyst batches, and ambient conditions .
- Reference Standards : Using commercially available potassium salts (e.g., CAS 37203-76-2) for calibration .
- Collaborative Validation : Cross-laboratory replication of key experiments to confirm findings .
Q. What computational tools are used to model the interactions of phosphoric acid ethyl ester potassium salt in biological or material systems?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations predict:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

